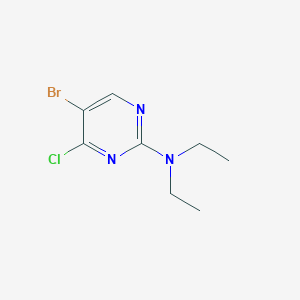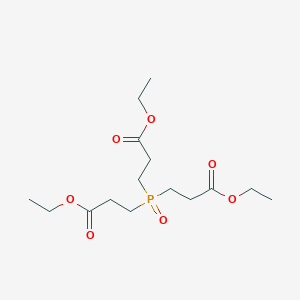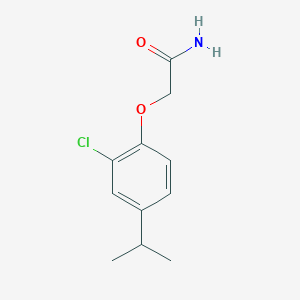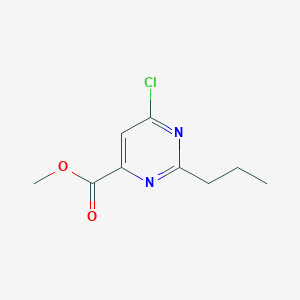
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-hydroxyoxetane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity with various nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These interactions are crucial in its applications in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonamide
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonothiol
Uniqueness
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydroxyl group and a sulfonate group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16O5S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-7-6-12(13)8-16-9-12/h2-5,13H,6-9H2,1H3 |
InChI-Schlüssel |
JBFVPFVWGHOKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)

![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)


![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)



